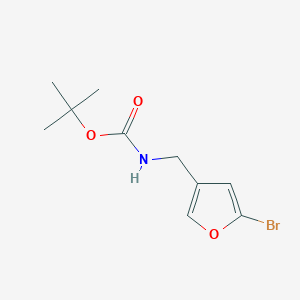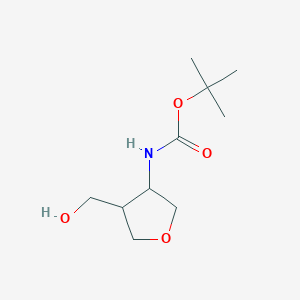
trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butoxycarbonyl group, a hydroxyl group, and a carboxylic acid group on the piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available piperidine derivatives. One common synthetic route is the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group, followed by selective functionalization at the 4-position to introduce the hydroxyl group and the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would involve careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to a carbonyl group.
Reduction: : The carboxylic acid group can be reduced to an alcohol.
Substitution: : The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: : Common reducing agents include lithium aluminum hydride and borane.
Substitution: : Acidic conditions, such as hydrochloric acid, are used to remove the Boc group.
Major Products Formed
Oxidation: : Formation of trans-1-Tert-butoxycarbonyl-4-oxo-piperidine-3-carboxylic acid .
Reduction: : Formation of trans-1-Tert-butoxycarbonyl-4-hydroxymethyl-piperidine-3-carboxylic acid .
Substitution: : Formation of trans-1-Tert-butoxycarbonyl-piperidine-3-carboxylic acid .
Applications De Recherche Scientifique
This compound has various applications in scientific research, including:
Chemistry: : It serves as a building block in the synthesis of more complex molecules.
Biology: : It can be used as a probe to study biological systems and enzyme activities.
Industry: : It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
trans-1-Tert-butoxycarbonyl-4-hydroxy-piperidine-3-carboxylic acid: is similar to other piperidine derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
tert-Butyl (3R,4R)-3-(Hydroxymethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate
Propriétés
IUPAC Name |
(3S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-8(13)7(6-12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOSQXSHAOWJQY-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Tert-butoxycarbonyl-4-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B8012372.png)
![tert-Butyl (6-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamate](/img/structure/B8012374.png)










